molecular formula C21H19N3O4 B2562654 Methyl 4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzoate CAS No. 2097933-09-8

Methyl 4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzoate

Cat. No.: B2562654
CAS No.: 2097933-09-8
M. Wt: 377.4
InChI Key: SMJGTMVXSYBZGK-UHFFFAOYSA-N
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Description

Methyl 4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzoate is a complex organic compound that features a quinoxaline moiety linked to a pyrrolidine ring, which is further connected to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzoate typically involves multiple steps:

    Formation of Quinoxaline Derivative: The quinoxaline moiety can be synthesized through the condensation of o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be introduced via a cyclization reaction involving an appropriate amine and a dihalide.

    Coupling Reactions: The quinoxaline derivative is then coupled with the pyrrolidine ring using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Esterification: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The quinoxaline moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the quinoxaline ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Quinoxaline N-oxide derivatives.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Substituted quinoxaline derivatives with various functional groups.

Scientific Research Applications

Chemistry

In organic synthesis, Methyl 4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzoate serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

This compound has potential applications in biological research due to its ability to interact with various biological targets. It can be used as a probe to study enzyme interactions and receptor binding.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its versatile chemical reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(quinoxalin-2-yloxy)benzoate
  • Quinoxaline derivatives with different substituents
  • Pyrrolidine-based compounds with various functional groups

Uniqueness

Methyl 4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzoate is unique due to its combined quinoxaline and pyrrolidine structures, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to simpler quinoxaline or pyrrolidine derivatives.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific fields.

Properties

IUPAC Name

methyl 4-(3-quinoxalin-2-yloxypyrrolidine-1-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-27-21(26)15-8-6-14(7-9-15)20(25)24-11-10-16(13-24)28-19-12-22-17-4-2-3-5-18(17)23-19/h2-9,12,16H,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJGTMVXSYBZGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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